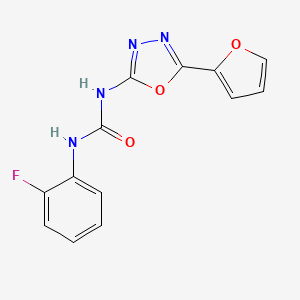

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and an oxadiazolylurea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. The furan ring is then introduced through a series of reactions, often involving the use of reagents such as hydrazine and acyl chlorides. The final step involves the formation of the oxadiazolylurea group, which can be achieved through cyclization reactions under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced reaction monitoring techniques can help optimize the synthesis process, reducing waste and improving yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The fluorophenyl group can be reduced to produce corresponding fluorophenylamine derivatives.

Substitution: The oxadiazolylurea group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as amines and alcohols can be used, often under mild conditions to avoid decomposition.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Fluorophenylamine derivatives.

Substitution: Various substituted oxadiazolylurea derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea exhibits various biological activities:

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The oxadiazole derivatives are particularly noted for their potential as antimicrobial agents due to their ability to disrupt bacterial cell functions.

Anticancer Properties

The antiproliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that compounds like this compound inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism may involve the inhibition of key signaling pathways like PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

Antifungal Activity

Preliminary studies suggest that this compound may also exhibit antifungal properties. Similar urea derivatives have been explored for their efficacy against fungal pathogens, indicating a potential for broader applications in treating infections caused by fungi.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable candidate in drug development:

Drug Design

Due to its biological activity profiles, this compound serves as a lead structure for designing new drugs targeting bacterial infections and cancer. Its ability to modulate specific biological pathways makes it a subject of interest for further pharmacological studies .

Development of Novel Therapeutics

The compound's unique combination of functional groups allows it to interact with various biomolecules. Ongoing research aims to elucidate these interactions further and identify specific molecular targets involved in its therapeutic effects.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Anticancer Activity Assessment : Research conducted on the antiproliferative effects showed that this compound could significantly reduce cell viability in multiple cancer cell lines. The findings suggest its potential as a chemotherapeutic agent with further investigations needed to explore its mechanism of action.

Wirkmechanismus

The mechanism by which 1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes and receptors, modulating their activity. The furan ring and oxadiazolylurea moiety can form hydrogen bonds and other non-covalent interactions, influencing the biological activity of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea can be compared to other similar compounds, such as:

1-(2-Fluorophenyl)piperazine: This compound differs in its structure, lacking the furan and oxadiazolylurea groups, and has different biological activities.

1-(4-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea: This is a positional isomer with the fluorophenyl group at a different position, which can affect its chemical and biological properties.

Biologische Aktivität

1-(2-Fluorophenyl)-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anti-cancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate anilines with furan derivatives and oxadiazole intermediates. The specific synthetic route can vary but generally includes the following steps:

- Formation of the Oxadiazole Ring : The reaction between furan derivatives and hydrazine or hydrazones leads to the formation of the oxadiazole core.

- Urea Formation : The oxadiazole is then reacted with isocyanates or amines to introduce the urea functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including our compound of interest. The biological activity is often assessed using various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 | Induces apoptosis |

| Other Oxadiazole Derivative | U937 | 0.12–2.78 | Cytotoxic activity |

Studies indicate that this compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). Flow cytometry assays have shown that it induces apoptosis by increasing p53 expression and activating caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, oxadiazole derivatives have been evaluated for antimicrobial activity against several pathogens.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Reference Antibiotic (Penicillin) | Staphylococcus aureus | 20 |

| Other Oxadiazole Derivative | E. coli | 12 |

The compound has shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .

Case Studies

Several case studies have demonstrated the effectiveness of oxadiazole derivatives in treating cancer and infections:

- Case Study on Cancer Cell Lines : A study involving multiple cancer cell lines revealed that compounds similar to this compound exhibited superior cytotoxicity compared to conventional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In a clinical setting, a derivative was tested against multi-drug resistant strains of bacteria. Results indicated that it maintained efficacy where traditional antibiotics failed, suggesting its potential role in treating resistant infections .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O3/c14-8-4-1-2-5-9(8)15-12(19)16-13-18-17-11(21-13)10-6-3-7-20-10/h1-7H,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDVVDGFGMIKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.